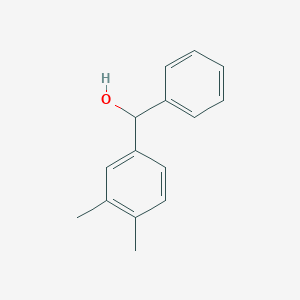

(3,4-Dimethylphenyl)(phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAGXZRHDPERJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dimethylphenyl)(phenyl)methanol for Advanced Research

CAS Number: 14189-53-8 Molecular Formula: C₁₅H₁₆O IUPAC Name: (3,4-Dimethylphenyl)(phenyl)methanol

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and potential applications of (3,4-Dimethylphenyl)(phenyl)methanol. As a diarylmethanol, this compound belongs to a class of structures recognized for their utility as key intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Physicochemical and Structural Characteristics

(3,4-Dimethylphenyl)(phenyl)methanol is a secondary alcohol characterized by a central methanol carbon bonded to a phenyl group and a 3,4-dimethylphenyl group. This substitution pattern provides a unique combination of steric and electronic properties that influence its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of (3,4-Dimethylphenyl)(phenyl)methanol

| Property | Value | Source |

| CAS Number | 14189-53-8 | [1][2] |

| Molecular Weight | 212.29 g/mol | [2][3] |

| Molecular Formula | C₁₅H₁₆O | [3][4] |

| Density | 1.063 g/cm³ | [4] |

| Boiling Point | 354.023 °C at 760 mmHg | [3][4] |

| Flash Point | 149.952 °C | [3] |

| Physical Form | Solid | [2] |

| Purity (Typical) | >95% | [1][2] |

| Storage | Sealed in a dry place at room temperature | [2] |

| SMILES String | c1ccccc1C(O)c(c2)ccc(C)c2C | [1] |

Synthesis Methodologies

The synthesis of (3,4-Dimethylphenyl)(phenyl)methanol can be approached through established organic chemistry reactions. The two primary and most logical routes are the Grignard reaction and the reduction of the corresponding benzophenone.

Synthesis via Grignard Reaction

This is a classic and highly effective method for forming carbon-carbon bonds. The synthesis involves the reaction of a Grignard reagent, formed from a substituted aryl halide, with an aldehyde.[5] In this specific case, 3,4-dimethylphenylmagnesium bromide is reacted with benzaldehyde.

Workflow 1: Grignard Reaction Synthesis

Caption: Grignard synthesis of (3,4-Dimethylphenyl)(phenyl)methanol.

Detailed Experimental Protocol (Grignard Reaction):

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 4-bromo-1,2-dimethylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed, yielding a solution of 3,4-dimethylphenylmagnesium bromide.[6]

-

Reaction with Benzaldehyde: The Grignard reagent solution is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is then added dropwise with stirring. The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature to ensure the reaction goes to completion.[7]

-

Workup: The reaction is quenched by the slow addition of a cold, dilute aqueous acid, such as HCl or H₂SO₄.[7] This step protonates the intermediate alkoxide and dissolves the magnesium salts.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[5]

Synthesis via Reduction of 3,4-Dimethylbenzophenone

This method involves the reduction of the ketone (3,4-dimethylbenzophenone) to the corresponding secondary alcohol. This is a common and often high-yielding transformation in organic synthesis.

Workflow 2: Ketone Reduction Synthesis

Caption: Synthesis of (3,4-Dimethylphenyl)(phenyl)methanol by ketone reduction.

Detailed Experimental Protocol (Ketone Reduction):

-

Reaction Setup: 3,4-Dimethylbenzophenone is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Reduction: The solution is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then treated with water and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated. The final product is then purified, usually by recrystallization, to yield pure (3,4-Dimethylphenyl)(phenyl)methanol.

Analytical Characterization

A comprehensive analysis is crucial for confirming the identity and purity of the synthesized (3,4-Dimethylphenyl)(phenyl)methanol. Standard analytical techniques include NMR spectroscopy, IR spectroscopy, and mass spectrometry.[1]

Table 2: Expected Spectroscopic Data for (3,4-Dimethylphenyl)(phenyl)methanol

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on both phenyl rings, a singlet for the benzylic proton (CH-OH), a broad singlet for the hydroxyl proton (-OH), and singlets for the two methyl groups. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon (CH-OH), and the two methyl carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch, C-H stretching peaks for aromatic and methyl groups, and C=C stretching bands for the aromatic rings.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (212.29 m/z), along with characteristic fragmentation patterns. |

Applications in Drug Discovery and Development

Diarylmethanol scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[9] While specific biological activities for (3,4-Dimethylphenyl)(phenyl)methanol are not extensively documented in publicly available literature, its structural motifs suggest several potential areas of application.

-

As a Synthetic Intermediate: This compound is a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be further functionalized or replaced to introduce other chemical moieties, making it a versatile starting point for creating libraries of compounds for high-throughput screening.[10][11]

-

Potential Bioactivity: The benzophenone scaffold, a related chemical class, is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9] Derivatives of (3,4-Dimethylphenyl)(phenyl)methanol could be synthesized and evaluated for similar therapeutic effects.

Safety and Handling

As a research chemical, (3,4-Dimethylphenyl)(phenyl)methanol should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

In case of exposure, seek medical attention. Standard first-aid measures for chemical exposure should be followed.

References

- The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. (URL not available)

- (3,4-Dimethylphenyl)methanol 6966-10-5 wiki. (URL not available)

- (3,4-Dimethylphenyl)methanol(6966-10-5) 13C NMR spectrum - ChemicalBook. (URL not available)

- This journal is © The Royal Society of Chemistry 2021 - Supporting Inform

- (3,4-Dimethylphenyl)(phenyl)methanol | CAS#:14189-53-8 | Chemsrc. (URL not available)

- (3,4-dimethylphenyl)(phenyl)methanol| CAS:#14189-53-8 - Letopharm Limited. (URL not available)

- Safety Data Sheet - CymitQuimica. (URL not available)

- The Importance of Purity: Sourcing (3,4-Dimethylphenyl)methanol for Demanding Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). (URL not available)

- 3,4-Dimethylphenol(95-65-8) 1H NMR spectrum - ChemicalBook. (URL not available)

- 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0274599) - NP-MRD. (URL not available)

- the-grignard-synthesis-of-triphenylmethanol.pdf - TSI Journals. (URL not available)

- (3,4-Dimethylphenyl)methanol | 6966-10-5 - J&K Scientific. (URL not available)

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL not available)

- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (URL not available)

- Phenylmethanol. (URL not available)

- Application Notes and Protocols for (3,5-Dimethylphenyl)(phenyl)methanone in Medicinal Chemistry - Benchchem. (URL not available)

- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. (URL not available)

- Grignard Reaction: Synthesis of Triphenylmethanol. (URL not available)

- 1 Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. (URL not available)

-

Benzenemethanol, α,α-diphenyl- - the NIST WebBook. [Link]

-

Preparation of triphenylmethanol via Grignard, Expt. 8 - YouTube. [Link]

- A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile - ResearchG

- 3,4-Dimethyl-2-phenylpentan-2-ol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL not available)

- (PDF) Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl)

- Synthesis of L-3-Hydroxy-4-methoxy-5-methylphenylalanol - ResearchG

Sources

- 1. BenzeneMethanol,3,4-diMethyl-?-phenyl- [synhet.com]

- 2. (3,4-dimethylphenyl)(phenyl)methanol | 14189-53-8 [sigmaaldrich.com]

- 3. (3,4-Dimethylphenyl)(phenyl)methanol | CAS#:14189-53-8 | Chemsrc [chemsrc.com]

- 4. (3,4-dimethylphenyl)(phenyl)methanol| CAS:#14189-53-8 -Letopharm Limited [letopharm.com]

- 5. rsc.org [rsc.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. tsijournals.com [tsijournals.com]

- 8. Phenylmethanol [applets.kcvs.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

physical properties of (3,4-Dimethylphenyl)(phenyl)methanol

- 1. BenzeneMethanol,3,4-diMethyl-?-phenyl- [synhet.com]

- 2. (3,4-Dimethylphenyl)(phenyl)methanol | CAS#:14189-53-8 | Chemsrc [chemsrc.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Determination of Melting Point [unacademy.com]

- 5. scribd.com [scribd.com]

- 6. EaseToLearn.com [easetolearn.com]

- 7. academics.su.edu.krd [academics.su.edu.krd]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. GCMS Section 6.10 [people.whitman.edu]

- 20. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 21. youtube.com [youtube.com]

- 22. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (3,4-Dimethylphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dimethylphenyl)(phenyl)methanol (CAS No. 14189-53-8) is a diarylmethanol compound of significant interest in synthetic organic chemistry.[1] Its structural architecture, featuring a stereogenic center connecting a phenyl group and a dimethyl-substituted phenyl ring, makes it a valuable chiral building block and a versatile intermediate.[1] In the landscape of medicinal chemistry and materials science, diarylmethanol scaffolds are precursors to a vast array of more complex molecules, including triarylmethanes, which are present in numerous dyes, molecular probes, and pharmacologically active agents. This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, detailed spectroscopic analysis, and its potential applications, grounded in the established reactivity of its chemical class.

Core Molecular Attributes

(3,4-Dimethylphenyl)(phenyl)methanol is a solid at room temperature with a molecular formula of C₁₅H₁₆O.[2] Its core structure is a methanol molecule substituted with two aryl groups on the carbon atom, rendering it a secondary alcohol and a member of the benzhydrol family.

| Property | Value | Source |

| IUPAC Name | (3,4-Dimethylphenyl)(phenyl)methanol | [1] |

| CAS Number | 14189-53-8 | [1][2] |

| Molecular Formula | C₁₅H₁₆O | [3][4] |

| Molecular Weight | 212.29 g/mol | [2] |

| Boiling Point | 354.0 °C at 760 mmHg | [3][4] |

| Density | 1.063 g/cm³ | [3][4] |

| Flash Point | 149.9 °C | [3] |

| Physical Form | Solid | [2] |

| Purity (Typical) | >97% | [2] |

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of unsymmetrical diarylmethanols like (3,4-Dimethylphenyl)(phenyl)methanol is the Grignard reaction. This cornerstone of carbon-carbon bond formation involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[5]

Synthetic Pathway: Grignard Reaction

Two equivalent Grignard pathways can be envisioned for the synthesis of the target molecule:

-

Route A: Reaction of 3,4-dimethylphenylmagnesium bromide with benzaldehyde.

-

Route B: Reaction of phenylmagnesium bromide with 3,4-dimethylbenzaldehyde.

Both routes are chemically sound; the choice often depends on the commercial availability and cost of the starting materials. The following protocol details Route A.

Caption: Synthetic workflow for (3,4-Dimethylphenyl)(phenyl)methanol.

Experimental Protocol (Representative)

Disclaimer: This protocol is a representative procedure based on standard Grignard reaction methodologies and should be adapted and optimized under appropriate laboratory conditions. All operations must be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal, as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexanes, ethyl acetate)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Glassware: All glassware must be scrupulously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[5]

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the three-neck flask.

-

Assemble the condenser and dropping funnel.

-

In the dropping funnel, prepare a solution of 4-bromo-1,2-dimethylbenzene (1.0 equivalent) in anhydrous ether.

-

Add a small portion (~10%) of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. Gentle warming may be required.[6]

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.

-

Add the benzaldehyde solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur, and a precipitate may form. Maintain the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Add 1 M HCl to dissolve any remaining solids.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Spectroscopic Characterization

While experimental spectra for (3,4-Dimethylphenyl)(phenyl)methanol are not widely published, a robust characterization can be achieved through standard spectroscopic techniques. The data for the structurally similar compound phenyl(p-tolyl)methanol (CAS 1517-63-1) provides a reliable proxy for predicting the spectral features.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.40-7.20 (m, 8H): Aromatic protons from both the phenyl and dimethylphenyl rings.

-

δ 5.84 (s, 1H): The benzylic proton (CH-OH). The singlet nature is characteristic.

-

δ 2.25 (s, 6H): The two methyl groups on the dimethylphenyl ring. Their chemical equivalence (or near equivalence) would result in a single peak.

-

δ 2.20 (s, 1H): The hydroxyl proton (-OH). This peak is often broad and its chemical shift is variable depending on concentration and temperature.

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ 144-140: Aromatic carbons attached to the carbinol center.

-

δ 138-136: Aromatic carbons bearing the methyl groups.

-

δ 129-126: Aromatic CH carbons.

-

δ 76.1: The benzylic carbon (CH-OH). This is a key diagnostic peak.

-

δ 21.1: The methyl group carbons.

Note: The predicted values are based on the reported spectrum for phenyl(p-tolyl)methanol. Slight variations are expected for the target molecule.[5]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands confirming the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl |

| ~1600, ~1490, ~1450 | C=C stretch | Aromatic Ring |

| ~1020 | C-O stretch | Secondary Alcohol |

Reactivity and Applications in Drug Development

The chemical reactivity of (3,4-Dimethylphenyl)(phenyl)methanol is dominated by the hydroxyl group and the stability of the corresponding benzylic carbocation. This makes it a valuable intermediate for further chemical transformations.

Caption: Key reaction pathways for (3,4-Dimethylphenyl)(phenyl)methanol.

-

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, (3,4-dimethylphenyl)(phenyl)methanone, using a variety of reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This ketone scaffold is prevalent in medicinal chemistry.

-

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, which can serve as protecting groups or modulate the molecule's pharmacokinetic properties in a drug discovery context.

-

Friedel-Crafts Alkylation: In the presence of a Lewis or Brønsted acid, the hydroxyl group can be protonated and eliminated as water, forming a stable secondary benzylic carbocation. This electrophile can then react with electron-rich aromatic or heteroaromatic systems to generate complex triarylmethane structures. This is arguably the most significant application, as triarylmethane cores are found in numerous biologically active molecules.

As a versatile intermediate, (3,4-Dimethylphenyl)(phenyl)methanol is used in the synthesis of fine chemicals and as a building block for active pharmaceutical ingredients (APIs).[1] Its derivatives are explored in the development of novel therapeutics, although specific examples citing this exact molecule in patents are not widespread.

Safety and Handling

(3,4-Dimethylphenyl)(phenyl)methanol is classified with the GHS07 pictogram, indicating that it is harmful.[1]

-

Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

-

Precautionary Statements:

-

Prevention (P261, P280): Avoid breathing dust. Wear protective gloves, eye protection, and face protection.[7]

-

Response (P302+P352, P305+P351+P338): IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust generation. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

Researchers should always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

(3,4-Dimethylphenyl)(phenyl)methanol is a foundational secondary alcohol with significant potential as a synthetic intermediate. Its straightforward synthesis via the Grignard reaction and the versatile reactivity of its hydroxyl group make it a valuable tool for accessing more complex molecular architectures, particularly substituted ketones and triarylmethanes. While detailed public data on its direct application in specific drug candidates is limited, its structural class is of undeniable importance in medicinal chemistry. Proper handling with an understanding of its potential hazards is essential for its safe and effective use in research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Reaction of 9 with DMF or benzaldehyde. Retrieved January 14, 2026, from [Link]

-

ATDBio. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved January 14, 2026, from [Link]

-

Chemsrc. (n.d.). (3,4-Dimethylphenyl)(phenyl)methanol | CAS#:14189-53-8. Retrieved January 14, 2026, from [Link]

-

Letopharm Limited. (n.d.). (3,4-dimethylphenyl)(phenyl)methanol| CAS:#14189-53-8. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Retrieved January 14, 2026, from [Link]

-

Mercer University. (n.d.). GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL. Retrieved January 14, 2026, from [Link]

-

TSI Journals. (2015). The grignard synthesis of triphenylmethanol. Retrieved January 14, 2026, from [Link]

-

Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 14, 2026, from [Link]

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved January 14, 2026, from [Link]

-

YouTube. (2012). Preparation of triphenylmethanol via Grignard, Expt. 8. Retrieved January 14, 2026, from [Link]

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP3076789A4 - Novel compounds as jnk kinase inhibitors - Google Patents [patents.google.com]

- 3. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mu.edu.sa [mu.edu.sa]

- 5. cerritos.edu [cerritos.edu]

- 6. youtube.com [youtube.com]

- 7. aksci.com [aksci.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Synthesis of (3,4-Dimethylphenyl)(phenyl)methanol via Grignard Reaction

Abstract: This document provides an in-depth technical guide for the synthesis of the diarylmethanol, (3,4-Dimethylphenyl)(phenyl)methanol. The primary focus is on the nucleophilic addition of a phenyl Grignard reagent to 3,4-dimethylbenzaldehyde, a robust and widely utilized method for forming carbon-carbon bonds.[1][2] This guide details the underlying reaction mechanism, offers a comprehensive step-by-step experimental protocol, outlines methods for product purification and characterization, and provides expert insights into potential challenges and troubleshooting. The content is tailored for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a practical and scientifically grounded resource.

Introduction and Strategic Overview

Diarylmethanol scaffolds, such as (3,4-Dimethylphenyl)(phenyl)methanol, are pivotal structural motifs in medicinal chemistry and materials science. Their prevalence in antihistamines, antihypertensive agents, and other pharmaceuticals underscores the need for efficient and scalable synthetic routes.[3] The target molecule is a derivative of benzhydrol, valued for its utility as a synthetic intermediate.[4][5]

The most direct and classical approach for the synthesis of such secondary alcohols is the addition of an organometallic nucleophile to an aldehyde.[6] Among the available organometallic reagents, Grignard reagents (organomagnesium halides) offer a superb balance of high reactivity, operational simplicity, and cost-effectiveness, making them the preferred choice for this transformation over many alternatives.[7][8]

This guide will focus exclusively on the Grignard pathway, which involves two primary stages:

-

Formation of the Nucleophile: Preparation of phenylmagnesium bromide from bromobenzene and magnesium metal.

-

Nucleophilic Addition: The subsequent reaction of the pre-formed Grignard reagent with the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde.[9]

Reaction Mechanism: The Grignard Addition

The core of this synthesis is a nucleophilic addition reaction.[10] The carbon-magnesium bond in the Grignard reagent is highly polarized, imparting significant carbanionic character to the phenyl group's ipso-carbon.[2] This makes the phenyl group a potent nucleophile, capable of attacking the electrophilic carbonyl carbon of 3,4-dimethylbenzaldehyde.

The mechanism proceeds as follows:

-

Grignard Reagent Formation: Magnesium metal undergoes an oxidative insertion into the carbon-bromine bond of bromobenzene in an ethereal solvent. The ether solvent is crucial as it coordinates with and stabilizes the magnesium center of the resulting Grignard reagent.[7]

-

Nucleophilic Attack: The nucleophilic phenyl group of the Grignard reagent attacks the carbonyl carbon of the aldehyde. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a magnesium alkoxide intermediate.[1]

-

Protonation (Workup): The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[11][12] The alkoxide is protonated to yield the final secondary alcohol product, (3,4-Dimethylphenyl)(phenyl)methanol, and water-soluble magnesium salts.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reagents and Equipment

| Substance | Formula | M.W. ( g/mol ) | Amount (molar eq.) | Hazards |

| Magnesium Turnings | Mg | 24.31 | 1.2 eq. | Flammable solid |

| Bromobenzene | C₆H₅Br | 157.01 | 1.1 eq. | Flammable, Irritant |

| 3,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 1.0 eq. | Irritant |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent | Highly Flammable |

| Iodine | I₂ | 253.81 | 1-2 crystals | Irritant, Stains |

| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | Corrosive |

| Saturated NaCl (Brine) | NaCl | 58.44 | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

Equipment: Three-necked round-bottom flask, reflux condenser with drying tube (CaCl₂ or Drierite), pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, ice bath, separatory funnel, rotary evaporator.

Pre-Reaction Setup: The Imperative of Anhydrous Conditions

Grignard reagents are potent bases and will react readily with protic sources, especially water.[7] The presence of moisture will quench the reagent and prevent the desired reaction. Therefore, all glassware must be scrupulously dried in an oven (e.g., at 120 °C overnight) and assembled while hot under a stream of dry nitrogen or argon gas.[12][13] Anhydrous solvents are mandatory.[11]

Step-by-Step Synthesis

Part A: Preparation of Phenylmagnesium Bromide

-

Setup: Assemble the dry three-necked flask with the dropping funnel, reflux condenser, and a glass stopper. Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask.

-

Initiation: Add ~10% of the total anhydrous diethyl ether to the flask, just enough to cover the magnesium. Prepare a solution of bromobenzene (1.1 eq.) in the remaining anhydrous diethyl ether and load it into the dropping funnel.

-

Reaction Start: Add a small portion (~5-10%) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the purple iodine color, gentle bubbling, and the solution turning cloudy and grayish.[14] If the reaction does not start, gentle warming with a heat gun or the addition of a few drops of 1,2-dibromoethane can be used.[1][12]

-

Addition: Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[15]

-

Completion: After the addition is complete, continue stirring the mixture at a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed.[16] Cool the resulting dark gray solution to room temperature.

Part B: Reaction with 3,4-Dimethylbenzaldehyde

-

Aldehyde Addition: In a separate dry flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.

-

Cooling: Cool the prepared Grignard reagent solution in an ice-water bath to 0-5 °C.

-

Nucleophilic Addition: Add the aldehyde solution dropwise to the stirred, cooled Grignard reagent. Maintain the internal temperature below 10 °C to control the exothermic reaction. A thick, off-white precipitate (the magnesium alkoxide) will form.

-

Reaction Time: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure completion.

Part C: Workup and Extraction

-

Quenching: Cool the reaction flask again in a large ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and 1M HCl. The acid will neutralize the alkoxide and dissolve the magnesium salts.

-

Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with diethyl ether.[12]

-

Washing: Combine all organic extracts and wash them sequentially with water and then with saturated aqueous sodium chloride (brine) to remove residual acid and water.[14]

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

Part D: Purification

-

Analysis: The resulting crude product, a pale yellow oil or solid, can be analyzed by Thin-Layer Chromatography (TLC) to assess its purity.

-

Purification: The most common method for purifying diarylmethanols is recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). If recrystallization is ineffective, purification via silica gel column chromatography is a reliable alternative.[17]

Product Characterization

The identity and purity of the synthesized (3,4-Dimethylphenyl)(phenyl)methanol should be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |

| Appearance | White to off-white crystalline solid.[18] |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.1-7.4 (m, 8H, Ar-H), ~5.8 (s, 1H, CH-OH), ~2.3 (s, 1H, OH), ~2.25 (s, 6H, 2 x Ar-CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~144, ~141, ~137 (Ar-C), ~129-126 (Ar-CH), ~76 (CH-OH), ~20, ~19 (Ar-CH₃).[17] |

| IR Spectroscopy (KBr, cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~3100-3000 (sp² C-H stretch), ~1600, 1500 (C=C stretch), ~1020 (C-O stretch). |

| Mass Spectrometry (EI) | Expected M⁺ at m/z = 212.29. |

Note: Specific chemical shifts (δ) may vary slightly depending on the solvent and instrument used.

Troubleshooting and Field-Proven Insights

-

Failed Grignard Initiation: This is the most common failure point. Ensure magnesium turnings are fresh and not oxidized (gray and dull). Crushing the magnesium under an inert atmosphere can expose a fresh surface. If initiation remains stubborn after gentle warming, adding a small amount of pre-formed Grignard reagent from a previous batch can be effective.[12]

-

Biphenyl Formation: A significant side product is biphenyl, formed by the coupling of phenylmagnesium bromide with unreacted bromobenzene (Wurtz reaction). This is favored by higher temperatures and high concentrations of bromobenzene.[13] To minimize this, ensure slow, controlled addition of the bromobenzene solution to maintain a low instantaneous concentration and avoid excessive heating.

-

Low Yield: Aside from failed initiation, low yields are often due to moisture in the reagents or apparatus. Re-drying all components is the first step in troubleshooting. Another cause can be the slow addition of the aldehyde, allowing the Grignard reagent to degrade over time.

-

Purification Challenges: The polarity of the desired alcohol is similar to that of the starting aldehyde. Careful selection of the eluent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good separation.

Conclusion

The synthesis of (3,4-Dimethylphenyl)(phenyl)methanol from 3,4-dimethylbenzaldehyde via the Grignard reaction is a highly reliable and effective method for generating this valuable diarylmethanol intermediate. The success of the synthesis is fundamentally dependent on maintaining strict anhydrous conditions throughout the procedure. By following the detailed protocol and adhering to the troubleshooting advice provided, researchers can confidently and efficiently produce this compound in high yield and purity, facilitating further research and development in pharmaceuticals and fine chemicals.

References

-

Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. (2021). Journal of Chemical Education. Available at: [Link]

-

Understanding the Synthesis and Applications of 3,4-Dimethylbenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Direct Syntheses of Diphenylmethanol Derivatives from Substituted Benzenes and CHCl3. (2020). ResearchGate. Available at: [Link]

-

Grignard reactions with aldehydes and ketones. (n.d.). Slideshare. Available at: [Link]

- A process for preparation of 3,4-dimethylbenzaldehyde. (2016). Google Patents.

-

The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. Available at: [Link]

-

Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison Chemistry Department. Available at: [Link]

-

Video: Grignard Reagent Preparation and Grignard Reaction. (2017). JoVE. Available at: [Link]

-

A simple, efficient and scalable synthesis of substituted bis-arylchloromethanes. (2014). Bulgarian Chemical Communications. Available at: [Link]

-

2,3-Diphenylindone. (1941). Organic Syntheses. Available at: [Link]

-

The Role of (3,4-Dimethylphenyl)methanol in Pharmaceutical Synthesis. (n.d.). Ningbo Innopharmchem. Available at: [Link]

-

Organolithium reagent. (n.d.). Wikipedia. Available at: [Link]

-

Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Available at: [Link]

-

Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols. (2024). PMC - NIH. Available at: [Link]

-

Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols. (2024). ResearchGate. Available at: [Link]

-

Diphenylmethanol. (n.d.). Wikipedia. Available at: [Link]

-

Reaction of 9 with DMF or benzaldehyde. (n.d.). ResearchGate. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Available at: [Link]

-

Additions of Organolithiums and Grignard Reagents to Ketohydes. (2019). YouTube. Available at: [Link]

-

Phenylmagnesium bromide. (n.d.). Organic Syntheses. Available at: [Link]

-

Reactions with Grignard Reagents. (2023). Chemistry LibreTexts. Available at: [Link]

-

Optimizing Organic Synthesis with (3,4-Dimethylphenyl)methanol. (n.d.). Autech Industry. Available at: [Link]

-

Addition of Organolithiums to Carboxylic Acids. (n.d.). Master Organic Chemistry. Available at: [Link]

-

Addition of Grignard Reagents, Organozinc and Organolithium Reagents. (n.d.). Dalal Institute. Available at: [Link]

-

(3,4-Dimethylphenyl)methanol. (n.d.). AOBChem. Available at: [Link]

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (2023). ACS Omega. Available at: [Link]

-

Supporting Information. (2021). Royal Society of Chemistry. Available at: [Link]

-

Deoxygenation of diarylmethanols with dilute mineral acid. (2010). ResearchGate. Available at: [Link]

-

6 new ideas for successful purification of natural products. (2024). YouTube. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]

-

1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Grignard reactions with aldehydes and ketones | PPTX [slideshare.net]

- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jove.com [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. guidechem.com [guidechem.com]

Grignard reaction for (3,4-Dimethylphenyl)(phenyl)methanol synthesis

An In-depth Technical Guide for the Synthesis of (3,4-Dimethylphenyl)(phenyl)methanol via Grignard Reaction

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in carbon-carbon bond formation. This guide provides a comprehensive, in-depth exploration of the synthesis of (3,4-Dimethylphenyl)(phenyl)methanol, a diarylmethanol derivative. We will dissect the synthesis into its critical stages: the formation of the arylmagnesium halide (Grignard reagent) from 4-bromo-1,2-dimethylbenzene, and its subsequent nucleophilic addition to benzaldehyde. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, causality behind procedural choices, and field-proven strategies for optimization and troubleshooting. Methodologies are presented with the expectation of rigorous adherence to safety and anhydrous techniques, which are paramount for success.

Introduction: The Enduring Power of the Grignard Reaction

Discovered by François Auguste Victor Grignard, for which he was awarded the 1912 Nobel Prize in Chemistry, the organomagnesium halide reagents bear his name and have become an indispensable tool for synthetic chemists.[1] The reaction's genius lies in the reversal of polarity (umpolung) of a carbon atom. By inserting magnesium into a carbon-halogen bond, the carbon atom is transformed from an electrophilic center into a potent, carbanionic nucleophile.[2]

This nucleophilicity allows for the formation of new C-C bonds by attacking a wide range of electrophiles, most notably the carbonyl carbon of aldehydes and ketones. The reaction of a Grignard reagent with an aldehyde, as detailed herein, is a classic and reliable method for producing secondary alcohols.[3][4][5] The synthesis of (3,4-Dimethylphenyl)(phenyl)methanol serves as an excellent model for this class of reactions, yielding a complex alcohol from simpler aromatic precursors.

The Core Mechanism: A Tale of Nucleophilic Addition

The entire synthesis hinges on a two-step sequence: reagent formation followed by nucleophilic attack.

-

Grignard Reagent Formation : Magnesium metal inserts into the C-Br bond of 4-bromo-1,2-dimethylbenzene. This is not a simple process and is thought to involve single-electron transfer (SET) mechanisms.[3][5] The resulting organometallic compound, 3,4-dimethylphenylmagnesium bromide, is stabilized in an ether-based solvent like tetrahydrofuran (THF), which coordinates to the magnesium center.[5]

-

Nucleophilic Addition : The C-Mg bond is highly polarized, rendering the dimethylphenyl carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of benzaldehyde. The π-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[2][5]

-

Acidic Work-up : The reaction is "quenched" by the addition of a dilute acid. This protonates the alkoxide intermediate to yield the final secondary alcohol product, (3,4-Dimethylphenyl)(phenyl)methanol, and converts the magnesium salts into water-soluble forms for easy removal.[6]

Caption: The Grignard reaction mechanism for diarylmethanol synthesis.

Experimental Protocol: A Self-Validating Workflow

Success in a Grignard synthesis is directly correlated with the rigorous exclusion of atmospheric moisture. Grignard reagents are powerful bases and will be instantly destroyed by protic species like water.[7][8][9]

Reagent and Solvent Data

| Compound | Formula | MW ( g/mol ) | Density (g/mL) | Molar Eq. | Moles (mmol) | Amount |

| Magnesium Turnings | Mg | 24.31 | N/A | 1.1 | 55 | 1.34 g |

| 4-Bromo-1,2-dimethylbenzene | C₈H₉Br | 185.06 | 1.40 | 1.0 | 50 | 9.25 g (6.6 mL) |

| Benzaldehyde | C₇H₆O | 106.12 | 1.044 | 1.0 | 50 | 5.31 g (5.1 mL) |

| Anhydrous THF | C₄H₈O | 72.11 | 0.889 | Solvent | - | ~150 mL |

| 10% aq. HCl | HCl | 36.46 | ~1.05 | Quench | - | ~100 mL |

Detailed Step-by-Step Methodology

Sources

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. leah4sci.com [leah4sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. cerritos.edu [cerritos.edu]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

solubility of (3,4-Dimethylphenyl)(phenyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (3,4-Dimethylphenyl)(phenyl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of (3,4-Dimethylphenyl)(phenyl)methanol, a substituted benzhydrol derivative. We will explore the theoretical principles dictating its solubility, present a predicted solubility profile across a spectrum of organic solvents, and provide a detailed, field-proven experimental protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development of chemical entities where understanding and manipulating solubility is paramount.

Introduction to (3,4-Dimethylphenyl)(phenyl)methanol

(3,4-Dimethylphenyl)(phenyl)methanol, with the chemical formula C₁₅H₁₆O, is a secondary alcohol belonging to the benzhydrol class. Its molecular structure is characterized by two key features that dictate its solubility:

-

A Polar Hydroxyl (-OH) Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar and protic solvents.

-

A Large, Nonpolar Aromatic Backbone: The presence of two bulky aromatic rings (one phenyl and one dimethylphenyl) creates a significant nonpolar surface area, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.

The interplay between this polar "head" and the nonpolar "body" results in a nuanced solubility profile, making the choice of solvent critical for applications such as reaction chemistry, crystallization, and formulation.

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

For (3,4-Dimethylphenyl)(phenyl)methanol, the key interactions are:

-

Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, THF).

-

Dipole-Dipole Interactions: The C-O bond in the alcohol group creates a dipole moment, allowing for electrostatic interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The extensive aromatic rings are the primary sites for these weaker, nonpolar interactions, which are dominant in nonpolar solvents like hexane or toluene.

A solvent's effectiveness is determined by its ability to successfully engage with one or both of these molecular regions.

Predicted Solubility Profile of (3,4-Dimethylphenyl)(phenyl)methanol

The following table summarizes the predicted solubility across a range of common laboratory solvents.

| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane | 0.1 | Low to Insoluble | The solvent's van der Waals forces are insufficient to overcome the strong solute-solute hydrogen bonding of the hydroxyl group. |

| Toluene | 2.4 | Moderate | The aromatic nature of toluene allows for favorable π-π stacking with the solute's phenyl rings, enhancing interaction despite low polarity. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | DCM's polarity can effectively solvate the polar region of the molecule without disrupting the nonpolar backbone. |

| Tetrahydrofuran (THF) | 4.0 | Very High | THF is an excellent hydrogen bond acceptor and its ether structure effectively solvates both polar and nonpolar regions. | |

| Ethyl Acetate | 4.4 | High | Acts as a good hydrogen bond acceptor and has sufficient polarity to interact with the hydroxyl group. | |

| Acetone | 5.1 | Very High | The strong ketone dipole and ability to accept hydrogen bonds make it an excellent solvent for this type of molecule. | |

| Polar Protic | Methanol | 5.1 | High | Methanol can both donate and accept hydrogen bonds, interacting strongly with the solute's hydroxyl group. |

| Ethanol | 4.3 | High | Similar to methanol, ethanol's hydroxyl group readily forms hydrogen bonds with the solute. | |

| Water | 10.2 | Insoluble | The extremely high polarity and strong hydrogen-bonding network of water cannot effectively solvate the large, nonpolar aromatic portion of the molecule. The energy cost to break the water-water interactions is too high. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise, quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a robust and widely accepted technique in the pharmaceutical industry.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, sufficient to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.

Visualization of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline (3,4-Dimethylphenyl)(phenyl)methanol to a glass vial (e.g., 20 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into the vial (e.g., 2 mL).

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the suspension for a period sufficient to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for a short period to let the excess solid settle. A visual confirmation of remaining solid is essential.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a chemically resistant syringe filter (e.g., 0.45 µm PTFE) and dispense the clear, saturated solution into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the precise concentration. A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship should be determined empirically if the compound will be used in processes with varying thermal conditions.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit significantly different solubilities. It is crucial to characterize the solid form being used in the solubility study to ensure data consistency and relevance. The most stable crystalline form will generally have the lowest solubility.

Conclusion

(3,4-Dimethylphenyl)(phenyl)methanol presents a classic example of a molecule with dual physicochemical characteristics. Its large nonpolar surface area, combined with a polar, hydrogen-bonding hydroxyl group, dictates a solubility profile that is highly dependent on the chosen solvent. It is predicted to be highly soluble in polar aprotic solvents like THF and acetone, and polar protic solvents like methanol and ethanol, which can effectively solvate both regions of the molecule. Conversely, it will be poorly soluble in the extremes of nonpolar solvents (hexane) and highly polar solvents (water). For precise and reliable data, the standardized shake-flask method detailed herein provides a robust framework for the empirical determination of its solubility, a parameter essential for successful chemical synthesis, purification, and formulation development.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (3,4-Dimethylphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethylphenyl)(phenyl)methanol is a chiral secondary alcohol that belongs to the class of unsymmetrical diarylmethanols. Its structure, featuring a stereocenter, makes it a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of (3,4-Dimethylphenyl)(phenyl)methanol. It is designed to offer researchers and drug development professionals the foundational knowledge and practical insights necessary for the effective utilization of this compound in their work. The guide delves into the principles of its synthesis, with a focus on achieving enantioselectivity, and details the analytical techniques crucial for its characterization and the determination of its stereochemical purity.

Introduction

Unsymmetrical diarylmethanols are a significant class of organic compounds, frequently encountered as structural motifs in biologically active molecules and functional materials. The specific arrangement of two different aryl groups around a central carbinol functionality imparts unique chemical and physical properties. (3,4-Dimethylphenyl)(phenyl)methanol, with CAS number 14189-53-8, is a member of this family and holds particular interest due to the presence of a chiral center. The two enantiomeric forms of this molecule can exhibit distinct pharmacological and toxicological profiles, underscoring the importance of stereoselective synthesis and analysis in its application.

This guide will explore the key aspects of (3,4-Dimethylphenyl)(phenyl)methanol, providing a deep dive into its structural and stereochemical properties. It will further present a detailed examination of synthetic strategies, including both classical and modern asymmetric methods, and outline the essential analytical protocols for its comprehensive characterization.

Chemical Structure and Physicochemical Properties

The chemical structure of (3,4-Dimethylphenyl)(phenyl)methanol consists of a central methanol carbon atom bonded to a hydrogen atom, a hydroxyl group, a phenyl group, and a 3,4-dimethylphenyl group. The presence of four different substituents on this central carbon atom makes it a chiral center, giving rise to two enantiomers: (R)-(3,4-Dimethylphenyl)(phenyl)methanol and (S)-(3,4-Dimethylphenyl)(phenyl)methanol.

| Property | Value | Source |

| CAS Number | 14189-53-8 | [1] |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Boiling Point | 354.023 °C at 760 mmHg | [1] |

| Density | 1.063 g/cm³ | [1] |

| Appearance | Solid (predicted) |

The 3,4-dimethyl substitution on one of the phenyl rings influences the electronic and steric properties of the molecule compared to its parent compound, diphenylmethanol. These methyl groups are electron-donating, which can affect the reactivity of the aromatic ring and the properties of the carbinol group.

Diagram of the Chemical Structure of (3,4-Dimethylphenyl)(phenyl)methanol:

Caption: Convergent Grignard Synthesis Pathways.

Experimental Protocol: Racemic Synthesis (Pathway B)

This protocol details the synthesis of racemic (3,4-Dimethylphenyl)(phenyl)methanol via the Grignard reaction of 3,4-dimethylphenylmagnesium bromide with benzaldehyde.

Materials:

-

4-Bromo-1,2-dimethylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reactions (oven-dried)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.

-

Prepare a solution of 4-bromo-1,2-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude (3,4-Dimethylphenyl)(phenyl)methanol can be purified by column chromatography on silica gel or by recrystallization.

Enantioselective Synthesis

The asymmetric synthesis of a single enantiomer of (3,4-Dimethylphenyl)(phenyl)methanol is highly desirable for pharmaceutical applications. A robust method to achieve this is the catalytic asymmetric reduction of the prochiral ketone, 3,4-dimethylbenzophenone.

Diagram of Enantioselective Synthesis:

Caption: Asymmetric Reduction of a Prochiral Ketone.

A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst.

Experimental Protocol: Enantioselective CBS Reduction

This protocol provides a general procedure for the enantioselective reduction of 3,4-dimethylbenzophenone.

Materials:

-

3,4-Dimethylbenzophenone

-

(R)- or (S)-CBS catalyst solution (e.g., in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3,4-dimethylbenzophenone (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -20 °C.

-

Add the (R)- or (S)-CBS catalyst solution (typically 5-10 mol%) to the reaction mixture.

-

Slowly add the borane-dimethyl sulfide complex (BMS, typically 0.6-1.0 equivalents) dropwise, maintaining the temperature below -10 °C.

-

Stir the reaction at -20 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at low temperature.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched (3,4-Dimethylphenyl)(phenyl)methanol.

Analytical Characterization

The comprehensive characterization of (3,4-Dimethylphenyl)(phenyl)methanol is essential to confirm its identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. For (3,4-Dimethylphenyl)(phenyl)methanol, characteristic signals would include:

-

Singlets for the two methyl groups on the dimethylphenyl ring.

-

Multiplets for the aromatic protons on both the phenyl and dimethylphenyl rings.

-

A singlet or doublet for the carbinol proton.

-

A signal for the hydroxyl proton, which may be broad and its chemical shift can be concentration-dependent.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals would correspond to:

-

The carbinol carbon.

-

The aromatic carbons of both rings.

-

The two methyl carbons.

-

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak for (3,4-Dimethylphenyl)(phenyl)methanol would be at m/z = 212.

Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The determination of the enantiomeric excess (e.e.) of a chiral sample of (3,4-Dimethylphenyl)(phenyl)methanol is crucial. Chiral HPLC is the most common and reliable technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.

Diagram of Chiral HPLC Workflow:

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for the chiral separation of (3,4-Dimethylphenyl)(phenyl)methanol enantiomers. The specific conditions may require optimization depending on the exact CSP and instrumentation used.

Materials and Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Sample of (3,4-Dimethylphenyl)(phenyl)methanol dissolved in a suitable solvent

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for the separation of diarylmethanol enantiomers.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). A typical starting mobile phase could be 90:10 (v/v) hexane:isopropanol.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Injection: Inject a small volume of the dissolved sample onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm).

-

Data Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

-

Conclusion

(3,4-Dimethylphenyl)(phenyl)methanol is a chiral diarylmethanol with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. A thorough understanding of its chemical structure, stereochemistry, and analytical characterization is paramount for its effective application. This technical guide has provided a detailed overview of these aspects, including practical experimental protocols for its synthesis and analysis. The ability to synthesize this compound in an enantiomerically pure form, coupled with robust analytical methods to verify its stereochemical integrity, will continue to be of great importance to researchers and scientists in the field of drug discovery and development.

References

-

PubChem. (3,4-Dimethylphenyl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. (3,4-Dimethylphenyl)(phenyl)methanol. Available at: [Link]

-

Organic Syntheses. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for (3,4-Dimethylphenyl)(phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the critical safety protocols and handling considerations for (3,4-Dimethylphenyl)(phenyl)methanol (CAS No. 14189-53-8). As a compound with limited publicly available safety data, a cautious and informed approach is paramount. This document synthesizes available information for the compound and draws upon established safety profiles of structurally analogous compounds, namely benzhydrol (diphenylmethanol) and (3,4-Dimethylphenyl)methanol, to establish a robust framework for its safe utilization in a research and development setting.

Compound Profile and Hazard Identification

(3,4-Dimethylphenyl)(phenyl)methanol is a substituted benzhydrol derivative. While specific toxicological data is not extensively documented, its structural components suggest a hazard profile that warrants careful attention. Supplier information indicates a GHS07 pictogram, signifying that the substance may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1]

Analogous Compound Analysis:

To construct a reliable safety profile, we will consider the known hazards of two structurally related compounds:

-

(3,4-Dimethylphenyl)methanol (CAS No. 6966-10-5): This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Benzhydrol (CAS No. 91-01-0): Safety data for benzhydrol, which shares the core diphenylmethanol structure, consistently indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][5][6] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[4][7]

Based on this comparative analysis, it is prudent to assume that (3,4-Dimethylphenyl)(phenyl)methanol presents, at a minimum, the following hazards:

-

Skin Irritation

-

Serious Eye Irritation

-

Respiratory Tract Irritation

-

Potential for Harm if Swallowed or Inhaled

The following table summarizes the key identifiers and known hazard information.

| Identifier | (3,4-Dimethylphenyl)(phenyl)methanol | Benzhydrol (Analogous Compound) | (3,4-Dimethylphenyl)methanol (Analogous Compound) |

| CAS Number | 14189-53-8[1][8] | 91-01-0[3][4][7][9] | 6966-10-5[2][10][11][12] |

| Molecular Formula | C₁₅H₁₆O[8] | C₁₃H₁₂O[3] | C₉H₁₂O[12] |

| GHS Pictogram | GHS07 (Exclamation Mark)[1] | GHS07 (Exclamation Mark)[5][6] | GHS07 (Exclamation Mark)[2] |

| Hazard Statements | Not fully documented. Assumed to be at least H315, H319, H335. | H315: Causes skin irritation.[3][5][13] H319: Causes serious eye irritation.[3][5][13] H335: May cause respiratory irritation.[3][5][13] | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Signal Word | Warning[1] | Warning[4][5] | Warning[2] |

Prudent Handling and Personal Protective Equipment (PPE)

Given the irritant nature of this compound and its analogues, a stringent PPE protocol is mandatory to minimize exposure. The causality behind these choices is to create a complete barrier between the researcher and the chemical, preventing contact with skin, eyes, and the respiratory system.

Core PPE Requirements:

-

Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA's 29 CFR 1910.133 regulations are required.[3][7] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[3] Proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.[3]

-

Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin.

-

-

Respiratory Protection: Work with (3,4-Dimethylphenyl)(phenyl)methanol should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator may be necessary, and this requires enrollment in a respiratory protection program with formal training and fit testing.[7]

Handling Workflow:

The following diagram illustrates the logical flow for safely handling (3,4-Dimethylphenyl)(phenyl)methanol.

Caption: Workflow for handling (3,4-Dimethylphenyl)(phenyl)methanol.

Storage and Disposal

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure. Waste disposal must be conducted in accordance with institutional and local regulations.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][7]

Disposal:

-

All waste materials, including contaminated PPE and cleaning materials, must be collected in a suitable, labeled, and closed container.[3]

-

Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of down the drain.[9]

Emergency Procedures: A Self-Validating System

A well-rehearsed emergency plan is a self-validating system that ensures a correct and swift response, minimizing harm.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][5][7]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Spill Response:

The appropriate response to a spill is dictated by its size and location. The following decision tree outlines the necessary steps.

Caption: Spill response decision tree.

Spill Cleanup Protocol (Minor Spill):

-

Ensure the area is well-ventilated.

-

Wear the appropriate PPE as described in Section 2.

-

Absorb the spilled material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

-

Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3]

-

Clean the spill area with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Conclusion

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzhydrol, 99%. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 6966-10-5 | (3,4-Dimethylphenyl)methanol | Catalog CS-0044039. Retrieved from [Link]

-

Chemsrc. (2025, September 25). (3,4-Dimethylphenyl)(phenyl)methanol | CAS#:14189-53-8. Retrieved from [Link]

-

Fisher Scientific. (2014, September 12). Safety Data Sheet. Retrieved from [Link]

-

Capot Chemical. (2010, November 15). MSDS of Benzhydrol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzhydrol | C13H12O | CID 7037. PubChem. Retrieved from [Link]

-

AOBChem. (n.d.). (3,4-Dimethylphenyl)methanol. Retrieved from [Link]

Sources

- 1. BenzeneMethanol,3,4-diMethyl-?-phenyl- [synhet.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]